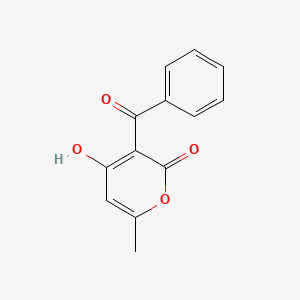
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is also known as Triacetic acid lactone (TAL; 4-hydroxy-6-methyl-2-pyrone). It is an organic compound derived enzymatically from glucose . It is a light yellow solid that is soluble in organic solvents .
Synthesis Analysis
Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C . Dehydroacetic acid undergoes ring-opening and hydration to form “tetracetic acid”. Upon cooling, triacetic acid reverts to a lactone ring similar to the dehydroacetic acid structure, and the triacetic acid lactone is recovered by crystallization in cold water .Molecular Structure Analysis
The molecular structure of “3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is C8H8O4 with a molecular weight of 168.1467 . It consists of two main tautomers . The tautomer on the left, featuring a 4-hydroxy group, the C4 carbon, is dominant . Triacetic acid lactone is classified as a 2-pyrone compound owing to the ketone group on the C2 carbon in its dominant form .Chemical Reactions Analysis
The microbial synthesis of triacetic acid lactone requires the enzyme 2-pyrone synthase (2-PS) . This enzyme has been examined in two hosts Escherichia coli and Saccharomyces cerevisiae . The Saccharomyces cerevisiae host being used during the synthesis produces a higher yield (70%) compared with the Escherichia coli host, which produces a yield of 40% of triacetic acid lactone .Physical And Chemical Properties Analysis
“3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is a light yellow crystal powder . It has a density of 1.348 g cm−3 . Its melting point is 188 to 190 °C and boiling point is 285.9 °C . It is soluble in water at 8.60 g L-1 at 20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Efficient Synthesis Approaches : The compound 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one has been utilized in efficient and convenient synthesis processes. For instance, Bade and Vedula (2015) describe an easy, highly efficient one-pot, two-step approach to synthesize derivatives of this compound via a multi-component reaction, highlighting its utility in simplifying chemical synthesis processes (Bade & Vedula, 2015).
Formation of Metal Complexes : Akbas et al. (2008) explored the synthesis and spectral studies of pyranone derivatives and their metal complexes. Their research shows the versatility of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one in forming bidentate ligand structures with various metals, suggesting applications in coordination chemistry (Akbas, Sonmez, Anıl, & Aslanoğlu, 2008).
Novel Pyrazolo[3,4-b]pyridines Synthesis : Lácová et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridines using 3-formyl chromones, which include derivatives of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one. This indicates its role in the creation of complex heterocyclic compounds (Lácová et al., 2005).
Chemical Properties and Reactivity : Hikem-Oukacha et al. (2011) conducted a study on the synthesis and reactivity of 6-methyl-4H-furo[3,2c]pyran-3,4-dione, showcasing the chemical versatility and potential applications of pyran derivatives in various organic reactions (Hikem-Oukacha, Rachedi, Hamdi, & Silva, 2011).
Cascade Reaction Studies : Elinson et al. (2018) reported an electrocatalytic cascade reaction of aldehydes with 4-Hydroxy-6-methyl-2H-pyran-2-one, demonstrating the compound's role in facilitating efficient and 'green' routes to functionalized compounds, suggesting its potential in sustainable chemistry applications (Elinson, Sokolova, Korshunov, Barba, & Batanero, 2018).
Corrosion Inhibition : Khattabi et al. (2019) investigated the effect of pyran derivatives on mild steel corrosion in acid solutions, identifying potential applications of these compounds as corrosion inhibitors (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-benzoyl-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFOPCHJGACKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

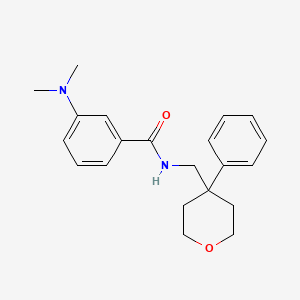
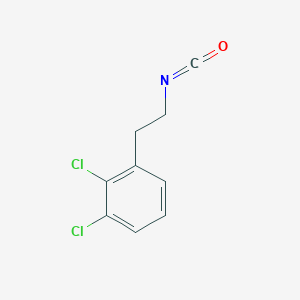
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
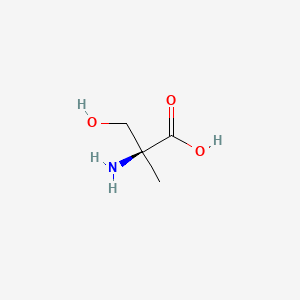
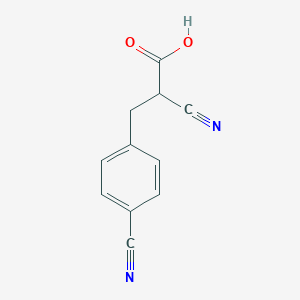
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)
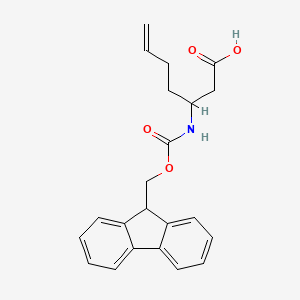

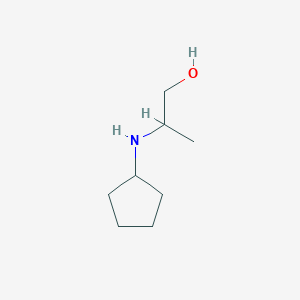
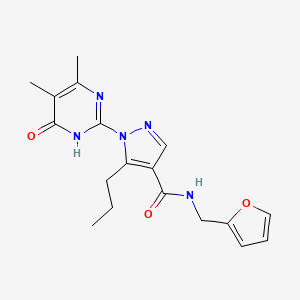
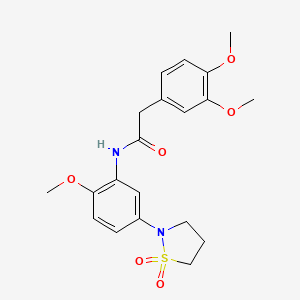
![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)
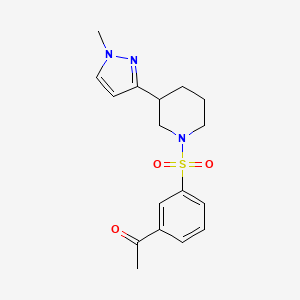
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)